molecular formula C10H15NO4 B1448061 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}acetic acid CAS No. 1375303-94-8

2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}acetic acid

Cat. No. B1448061
M. Wt: 213.23 g/mol
InChI Key: WUQWIJLITMLESN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene)acetic acid (TBACA) is a carboxylic acid that is used in a variety of scientific research applications. It is a versatile molecule that is highly reactive and can be used in a variety of organic synthesis reactions. TBACA is a chiral molecule that has unique properties that make it useful for a variety of research purposes.

Scientific Research Applications

Synthesis of Heterocyclic Amino Acid Derivatives

A study describes a straightforward synthetic route for preparing heterocyclic amino acid derivatives with azetidine rings, including 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}acetic acid. This process involves the DBU-catalyzed Horner–Wadsworth–Emmons reaction and aza-Michael addition, resulting in functionalized 3-substituted 3-(acetoxymethyl)azetidines. The final structures were confirmed using NMR spectroscopy and HRMS investigations (Gudelis et al., 2023).

Development of Novel 1,3-Selenazole

A newly functionalized heterocyclic amino acid, namely Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, was synthesized via [3+2] cycloaddition. Its structure was verified using comprehensive NMR spectroscopy, HRMS, and elemental analysis, representing another scientific application of this compound (Dzedulionytė et al., 2021).

Catalysis and Reaction Mechanisms

Novel Azetidine and Oxetane Spirocycles Synthesis

A study highlights the use of silver-catalyzed 1,3-dipolar cycloaddition reactions to generate azetidine-containing spirocycles. This method utilized methyl 2-(azetidine-3 ylidene)acetate as a dipolarophile, indicating its utility in complex chemical synthesis (Jones et al., 2016).

Modular Synthesis of Azetidines via Strain-Release-Driven Homologation

The study presents a method for the modular construction of azetidines, leveraging the high ring strain associated with azabicyclo[1.1.0]butane. This process includes the generation of azabicyclo[1.1.0]butyl lithium, trapping with a boronic ester, and subsequent reactions to produce azetidinyl boronic esters. The methodology was notably applied to the synthesis of the azetidine-containing pharmaceutical, cobimetinib (Fawcett et al., 2019).

Medicinal Chemistry and Drug Development

Synthesis of Azetidine-Containing Pharmaceutical Compounds

A paper discusses the preparation of protected 3-haloazetidines, serving as versatile building blocks in medicinal chemistry. These intermediates were used to prepare high-value azetidine-3-carboxylic acid derivatives, including novel synthesis of specific azetidine-3-carboxylic acids, demonstrating the compound's relevance in drug synthesis and design (Ji et al., 2018).

properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-5-7(6-11)4-8(12)13/h4H,5-6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQWIJLITMLESN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=CC(=O)O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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